molecular formula C4N2Na2S2 B3038103 [Bis(sodiothio)methylene]malononitrile CAS No. 742058-52-2

[Bis(sodiothio)methylene]malononitrile

Cat. No.: B3038103
CAS No.: 742058-52-2
M. Wt: 186.2 g/mol
InChI Key: VHVPPDQPTYJSNO-UHFFFAOYSA-L
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Description

[Bis(sodiothio)methylene]malononitrile is a malononitrile derivative featuring two sodium thiolate (sodiothio) groups attached to a central methylene unit. This compound belongs to a broader class of malononitrile-based systems, which are widely used in organic synthesis, materials science, and pharmaceuticals due to their reactive α-methylene groups and electron-withdrawing nitrile moieties .

Properties

IUPAC Name

disodium;2,2-dicyanoethene-1,1-dithiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVPPDQPTYJSNO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4N2Na2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(sodiothio)methylene]malononitrile typically involves the reaction of malononitrile with sodium hydrosulfide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Malononitrile+2Sodium hydrosulfideThis compound+By-products\text{Malononitrile} + 2 \text{Sodium hydrosulfide} \rightarrow \text{this compound} + \text{By-products} Malononitrile+2Sodium hydrosulfide→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

[Bis(sodiothio)methylene]malononitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The sodiothio groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted malononitrile derivatives.

Scientific Research Applications

Organic Synthesis

BSMM serves as a crucial precursor in the synthesis of various organic compounds due to its reactivity. The presence of cyano and dithio groups allows for a range of chemical modifications, leading to the development of diverse materials with tailored properties.

Key Reactions and Mechanisms

  • Michael Addition : BSMM can participate in Michael addition reactions, where it acts as a nucleophile. This reaction is particularly useful in synthesizing complex molecules.
  • Synthesis of Dithiocarbamates : BSMM has been utilized in the preparation of dithiocarbamate derivatives through its reaction with amines, showcasing its utility in generating biologically relevant compounds .

Applications in Organic Synthesis

ApplicationDescription
Building BlockUsed for creating complex organic molecules.
Functional MaterialsServes as a precursor for materials with specific properties.
Reaction with NucleophilesEngages in reactions leading to diverse organic products.

Material Science

The unique properties of BSMM make it an important compound in material science, particularly in the development of functional materials.

Properties and Applications

  • Conductive Polymers : BSMM can be incorporated into polymer matrices to enhance electrical conductivity due to its electron-rich dithio groups.
  • Nanomaterials : Its ability to form complexes with metals makes it suitable for synthesizing nanomaterials with unique optical and electronic properties.

Material Science Applications

ApplicationDescription
Conductive MaterialsEnhances conductivity when used in polymer blends.
NanocompositesForms complexes that lead to novel nanomaterials.

Medicinal Chemistry

BSMM exhibits potential biological activity, particularly due to its structural similarity to known bioactive molecules.

  • Anticancer Properties : Preliminary studies suggest that BSMM may interact with cellular targets, influencing biochemical pathways relevant to cancer therapy.
  • Pharmacological Studies : Research indicates that BSMM could serve as a lead compound for developing new therapeutic agents due to its reactivity and structural features .

Medicinal Chemistry Applications

ApplicationDescription
Drug DevelopmentInvestigated for potential anticancer agents.
Biological InteractionsStudies on binding affinities with biological targets.

Case Study 1: Synthesis of Dithiocarbamates

A study demonstrated the successful synthesis of various dithiocarbamates using BSMM as a starting material. The reactions yielded high purity products, showcasing BSMM's effectiveness as a synthetic precursor .

Case Study 2: Material Development

Research into the incorporation of BSMM into conductive polymers highlighted significant enhancements in electrical conductivity compared to traditional materials, illustrating its potential in electronic applications.

Mechanism of Action

The mechanism of action of [Bis(sodiothio)methylene]malononitrile involves its interaction with molecular targets through its sodiothio groups and malononitrile moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions, depending on the specific target and reaction conditions. The compound’s ability to undergo various chemical transformations makes it a versatile tool in both chemical and biological research.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The malononitrile core (NC–C–CN) is a common feature among all analogues. Key differences arise from substituents on the methylene group:

  • Methylthio derivatives: e.g., 2-(bis(methylthio)methylene)malononitrile (). Methylthio groups (–SMe) enhance lipophilicity and stabilize charge-transfer interactions, making these compounds useful in heterocyclic synthesis (e.g., pyridines, pyrazoles) .
  • Bromothienyl derivatives: e.g., 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile (). Bromine and thiophene units extend π-conjugation, improving optoelectronic properties for applications in organic electronics .
  • Arylidene derivatives: e.g., benzylidenemalononitriles (). Aromatic substituents enable strong intramolecular charge transfer, useful in fluorescent materials .

Table 1: Substituent Impact on Key Properties

Substituent Example Compound Key Properties
–SMe 2-(bis(methylthio)methylene)malononitrile High lipophilicity, thermal stability
–SNa [Bis(sodiothio)methylene]malononitrile High polarity, aqueous reactivity
–Br/Thienyl Bromothienyl-malononitrile () Extended π-conjugation, NIR absorption
Arylidene 2-(4-Methylbenzylidene)malononitrile () Fluorescence, crystallinity

Table 2: Representative Reactions and Products

Substrate Reaction Partner Product Application
2-(bis(methylthio)methylene)malononitrile p-Chloroaniline Pyrazole-4-carbonitrile () Antimicrobial agents
Bromothienyl-malononitrile Thiadiazine precursors Thiadiazine derivatives () Organic semiconductors

Physicochemical and Functional Properties

Electronic and Optical Properties

  • Methylthio derivatives : Exhibit moderate electron-withdrawing effects, with absorption in the UV-vis range (250–400 nm) .
  • Bromothienyl derivatives : Show NIR-II absorption (900–1700 nm) due to extended conjugation, making them suitable for photothermal therapy () .

Thermal Stability

  • Methylthio derivatives demonstrate high thermal stability (decomposition >200°C), suitable for high-temperature syntheses .
  • Sodiothio derivatives may exhibit lower thermal stability due to ionic character, limiting high-temperature applications.

Pharmaceuticals

  • Methylthio and pyrazole derivatives show antimicrobial activity against Staphylococcus aureus and Escherichia coli () .
  • Bromothienyl derivatives are explored for photodynamic therapy due to ROS generation () .

Materials Science

  • Arylidene-malononitriles (e.g., benzylidene derivatives) are used in fluorescent nanoparticles () .
  • Bromothienyl systems serve as organic semiconductors in OLEDs and photovoltaics () .

Biological Activity

[Bis(sodiothio)methylene]malononitrile (BSMM) is a chemical compound characterized by its unique structure, which incorporates both cyano and dithio functional groups. This structural configuration not only enhances its reactivity but also positions BSMM as a potential candidate for various biological applications, particularly in medicinal chemistry. The compound's ability to undergo further chemical modifications makes it a versatile building block in organic synthesis.

Chemical Structure and Properties

BSMM is represented by the molecular formula C4N2Na2S2C_4N_2Na_2S_2. The presence of sodiothio groups contributes to its reactivity, allowing for interactions with biological targets. The following table summarizes the structural features and properties of BSMM:

Property Details
Molecular Formula C4N2Na2S2C_4N_2Na_2S_2
Molecular Weight 174.22 g/mol
Appearance Yellow to light orange solid
Solubility Limited in water; soluble in organic solvents

Pharmacological Potential

Preliminary studies suggest that BSMM may exhibit pharmacological properties due to its structural similarity to known bioactive molecules. Research indicates potential efficacy against various biological targets, although comprehensive studies are necessary to elucidate its mechanisms of action.

Case Studies

Research has explored the use of BSMM in various contexts:

  • Synthesis of Functional Materials : BSMM has been utilized as a precursor for synthesizing materials with tailored properties due to its reactive functional groups. This versatility is crucial in developing new compounds with specific biological activities.
  • Interaction Studies : Investigations into the binding affinities of BSMM with biological targets have shown promise. These studies aim to identify how BSMM influences metabolic pathways and cellular functions.

Comparative Analysis with Related Compounds

The following table compares BSMM with structurally similar compounds, highlighting their unique properties and biological activities:

Compound Name Structural Features Unique Properties
2-(bis((5-aryl-1,3,4-oxadiazol-2-yl)methylthio)methylene)malononitrilesContains oxadiazole ringsEnhanced biological activity due to heterocyclic structures
2-(bis((5-aryl-1,3,4-thiadiazol-2-yl)methylthio)methylene)malononitrilesContains thiadiazole ringsPotentially higher reactivity due to sulfur content
Methylene bis(thiocyanate)Features thiocyanate functional groupsKnown for biocidal applications in water cooling systems

Q & A

Q. Table 1: Antimicrobial Activity of Selected Derivatives

Compound IDSubstituentTarget MicrobeInhibition Zone (mm)Concentration (µg/mL)
324-chlorophenyl-thiadiazoleS. aureus35200
10a–dMethylthio-triazolopyrimidineE. coli18–22200

What computational strategies are used to predict the optoelectronic properties of this compound derivatives?

Advanced Research Focus
Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis absorption spectra. For instance, 2-((pyren-1-yl)methylene)malononitrile exhibited a high light-harvesting efficiency (LHE) of 0.92, validated experimentally in dye-sensitized solar cells (DSSCs) . Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard for modeling excited-state behavior and charge-transfer dynamics .

How are this compound derivatives applied in anion recognition and supramolecular chemistry?

Advanced Research Focus
Derivatives like 2-[N,N’-Di(anilino)methylene]malononitrile act as dual hydrogen-bond donors for selective anion binding. Synthesis involves nucleophilic substitution of bis(methylthio) precursors with amines (e.g., aniline in n-butanol under reflux), followed by silver nitrate-mediated purification . These compounds exhibit high affinity for CN⁻, with detection limits as low as 1.6 × 10⁻⁷ mol/L in aqueous systems .

What role do this compound derivatives play in studying excited-state intramolecular proton transfer (ESIPT)?

Advanced Research Focus
Anti-Kasha behavior is observed in derivatives like 3-HTC-DiCN, where ESIPT occurs in higher-energy excited states. Experimental methods include time-resolved fluorescence spectroscopy and low-temperature (e.g., -196°C) irradiation to trap metastable isomers. Computational modeling of potential energy surfaces (PES) helps elucidate proton-transfer pathways .

How do solvent polarity and matrix effects influence the photophysical properties of these compounds?

Advanced Research Focus
Solvent polarity dictates charge-transfer efficiency and emission wavelength. For example, 2-((phenanthren-9-yl)methylene)malononitrile shows red-shifted PL in polar solvents like DMF. In solid-state matrices (e.g., polymer films), constrained molecular motion enhances quantum yields by suppressing non-radiative decay .

Q. Table 2: Solvent-Dependent Photophysical Properties

CompoundSolventλₐbs (nm)λₑₘ (nm)Stokes Shift (nm)
Pyren-1-yl derivativeToluene38045070
Phenanthrene derivativeDMF420550130

What synthetic challenges arise in multicomponent reactions involving this compound?

Advanced Research Focus
Competing side reactions (e.g., hydrolysis of nitrile groups) require precise stoichiometry and inert conditions. For example, reactions with cyanoguanidine and β-hydroxyamines yield inactive intermediates unless catalyzed by sodium ethoxide . Microwave-assisted methods mitigate these issues by reducing reaction times and improving regioselectivity .

How are these derivatives utilized in the development of organic light-emitting diodes (OLEDs)?

Advanced Research Focus
Guest-host configurations with derivatives like 2-((1,1’-biphenyl)-4-yl-methylene)malononitrile enhance device efficiency. Key parameters include:

  • Electroluminescence (EL) : Tuning emission via aromatic substituents (e.g., pyrene for blue emission).
  • Charge Transport : Balanced HOMO-LUMO levels improve hole/electron injection.
  • Device Fabrication : Spin-coating or vacuum deposition onto ITO substrates .

What toxicological considerations are critical when handling this compound derivatives?

Advanced Research Focus
While specific toxicity data are limited, analogs like Tyrphostin 23 (a dihydroxybenzylidene derivative) show hepatotoxicity in rodent models. Safety protocols include:

  • PPE : Gloves and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralization with dilute HCl before disposal.
  • ADMET Screening : Predictive models assess metabolic stability and renal clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Bis(sodiothio)methylene]malononitrile
Reactant of Route 2
[Bis(sodiothio)methylene]malononitrile

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